Cas no 942475-08-3 (2-(3-Chloro-phenyl)-6-methoxy-naphthalene)

2-(3-Chloro-phenyl)-6-methoxy-naphthalene is a specialized organic compound featuring a naphthalene core substituted with a 3-chlorophenyl group at the 2-position and a methoxy group at the 6-position. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and materials chemistry. The chloro-phenyl moiety enhances reactivity for further functionalization, while the methoxy group contributes to solubility and stability. Its well-defined aromatic system is suitable for applications in ligand design, liquid crystals, or fluorescent materials. The compound’s high purity and consistent performance make it a reliable choice for research and industrial synthesis requiring precise molecular architecture.
2-(3-Chloro-phenyl)-6-methoxy-naphthalene structure
942475-08-3 structure
商品名:2-(3-Chloro-phenyl)-6-methoxy-naphthalene
CAS番号:942475-08-3
MF:C17H13OCl
メガワット:268.738
CID:3157478
PubChem ID:26597812

2-(3-Chloro-phenyl)-6-methoxy-naphthalene 化学的及び物理的性質

名前と識別子

    • 2-(3-Chloro-phenyl)-6-methoxy-naphthalene
    • 942475-08-3
    • 2-(3-chlorophenyl)-6-methoxynaphthalene
    • DTXSID701278083
    • MDL: MFCD08457013
    • インチ: InChI=1S/C17H13ClO/c1-19-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(18)10-12/h2-11H,1H3
    • InChIKey: KOSJRNXKSWBQAQ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)Cl

計算された属性

  • せいみつぶんしりょう: 268.0654927g/mol
  • どういたいしつりょう: 268.0654927g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 9.2Ų

2-(3-Chloro-phenyl)-6-methoxy-naphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM234287-1g
2-(3-Chlorophenyl)-6-methoxynaphthalene
942475-08-3 97%
1g
$616 2021-08-04
Chemenu
CM234287-1g
2-(3-Chlorophenyl)-6-methoxynaphthalene
942475-08-3 97%
1g
$616 2024-07-19

2-(3-Chloro-phenyl)-6-methoxy-naphthalene 関連文献

2-(3-Chloro-phenyl)-6-methoxy-naphthaleneに関する追加情報

Introduction to 2-(3-Chloro-phenyl)-6-methoxy-naphthalene (CAS No. 942475-08-3) and Its Emerging Applications in Chemical Biology

2-(3-Chloro-phenyl)-6-methoxy-naphthalene, identified by the CAS number 942475-08-3, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This naphthalene derivative, characterized by its chloro and methoxy substituents, exhibits a unique combination of chemical properties that make it a valuable scaffold for developing novel bioactive molecules. The compound's molecular structure not only facilitates interactions with biological targets but also offers flexibility for structural modifications, enabling researchers to fine-tune its pharmacological profile.

The naphthalene core of 2-(3-Chloro-phenyl)-6-methoxy-naphthalene serves as a privileged scaffold in medicinal chemistry, owing to its ability to engage in multiple hydrogen bonding interactions and π-stacking events with biological macromolecules. This structural feature has been leveraged in the design of small-molecule inhibitors targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. Recent studies have highlighted the compound's potential in modulating enzyme activity and receptor binding, making it a promising candidate for further investigation.

In the realm of chemical biology, 2-(3-Chloro-phenyl)-6-methoxy-naphthalene has been employed as a key intermediate in the synthesis of more complex molecules with enhanced biological activity. For instance, researchers have utilized this compound to develop derivatives that exhibit potent inhibitory effects on kinases and other signaling proteins involved in disease pathways. The presence of both chloro and methoxy groups provides a rich chemical space for functionalization, allowing for the creation of analogs with tailored properties. This versatility has made CAS No. 942475-08-3 a cornerstone in the development of next-generation therapeutic agents.

One of the most compelling aspects of 2-(3-Chloro-phenyl)-6-methoxy-naphthalene is its role in addressing unmet medical needs through innovative drug discovery strategies. The compound's ability to interact with biological targets at the molecular level has been exploited to develop molecules with improved selectivity and reduced toxicity. For example, recent preclinical studies have demonstrated the efficacy of derivatives based on this scaffold in inhibiting aberrant signaling pathways associated with certain types of cancer. These findings underscore the compound's potential as a lead structure for further optimization.

The synthetic accessibility of 2-(3-Chloro-phenyl)-6-methoxy-naphthalene also contributes to its appeal in pharmaceutical research. The existence of well-established synthetic routes allows for rapid production and modification of the compound, facilitating high-throughput screening and medicinal chemistry campaigns. This accessibility is particularly important in academic and industrial settings where time-to-market is a critical factor. Additionally, the compound's stability under various storage conditions ensures consistent quality, which is essential for both research and commercial applications.

Advances in computational chemistry have further enhanced the utility of CAS No. 942475-08-3 by enabling virtual screening and molecular docking studies. These computational approaches have been used to predict binding affinities and identify potential drug candidates derived from this scaffold. By integrating experimental data with computational models, researchers can accelerate the discovery process and prioritize promising compounds for further validation. This interdisciplinary approach has been instrumental in uncovering new therapeutic opportunities.

The growing body of evidence supporting the biological relevance of 2-(3-Chloro-phenyl)-6-methoxy-naphthalene has also sparked interest in its potential applications beyond traditional pharmaceuticals. For instance, researchers are exploring its use as a tool compound in biochemical assays and as a building block for designing probes that can visualize biological processes at the cellular level. These applications highlight the compound's versatility and its broader impact on scientific research.

In conclusion, 2-(3-Chloro-phenyl)-6-methoxy-naphthalene (CAS No. 942475-08-3) represents a significant advancement in chemical biology and drug discovery. Its unique structural features, synthetic accessibility, and biological relevance make it an invaluable asset for researchers seeking to develop novel therapeutic agents. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in addressing complex medical challenges.

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